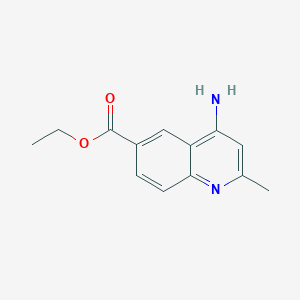

Ethyl 4-amino-2-methylquinoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-methylquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTZCHZLPFDMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586472 | |

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100795-25-3 | |

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 4-chloroaniline reacts with ethyl acetoacetate in the presence of ammonium ceric nitrate at 40°C, yielding ethyl-(3Z)-3-(4-chlorophenylamino)but-2-enoate (4a ). Subsequent thermal cyclization in diphenyl ether at 250°C produces 6-chloro-2-methylquinolin-4-ol (5a ), which is chlorinated with phosphorus oxychloride to afford 4-chloro-6-substituted-2-methylquinoline (6a ) in 97–98% yield. The chlorine atom at position 4 is then displaced by aliphatic amines (e.g., methylamine) under reflux conditions, yielding 4-amino-2-methylquinoline derivatives.

Table 1: Key Reaction Parameters for Cyclocondensation

| Parameter | Value/Range | Role in Reaction Efficiency |

|---|---|---|

| Temperature | 40°C (step 1), 250°C (step 2) | Facilitates enamine formation and cyclization |

| Catalyst | Ammonium ceric nitrate | Accelerates condensation kinetics |

| Solvent | Diphenyl ether | High-boiling solvent for cyclization |

| Chlorination Agent | POCl₃ | Converts hydroxyl to chloro group |

Knoevenagel Reaction for Quinoline Core Formation

The Knoevenagel reaction offers an alternative route to access 2-arylvinylquinolines, which can be further functionalized to introduce the 4-amino group. This method involves the condensation of 2-methylquinoline-4-carbaldehydes with active methylene compounds.

Modified Knoevenagel Protocol

A optimized procedure employs zinc chloride (10 mol%) in refluxing DMF to condense 2-methylquinoline-4-carbaldehyde with ethyl cyanoacetate. The reaction proceeds within 0.5–1 h, yielding 2-(ethyl cyanoacrylate)-4-methylquinoline intermediates. Subsequent hydrogenation over Pd/C reduces the cyano group to an amine, introducing the 4-amino functionality.

Advantages Over Classical Methods:

-

Reduced Side Reactions : Zinc chloride in DMF minimizes resinification compared to acetic acid.

-

Regioselectivity : The E-isomer predominates (>95%), simplifying purification.

Modified Coppola Synthesis Using Isatoic Anhydrides

The Coppola synthesis, modified for scalability and safety, constructs the quinoline scaffold from isatoic anhydrides and ethyl acetoacetate. This method is particularly effective for introducing ester groups at specific positions.

Stepwise Synthesis:

-

Isatoic Anhydride Formation : 2-Amino-5-nitrobenzoic acid reacts with triphosgene in THF to form the corresponding isatoic anhydride (9 ).

-

Enolate Condensation : The sodium enolate of ethyl acetoacetate, generated with NaOH in DMA at 100°C, attacks the anhydride’s ester carbonyl, leading to tetrahedral intermediate A . Cyclization and dehydration yield ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (10 ).

-

Amination : The 4-hydroxy group in 10 is converted to a chloro derivative using PCl₅, followed by nucleophilic substitution with aqueous ammonia to install the 4-amino group.

Critical Modifications:

-

Base Selection : Replacing NaH with NaOH eliminates hydrogen gas evolution, enhancing safety.

-

Solvent System : DMA at 100°C prevents ester hydrolysis while enabling efficient enolate formation.

Post-Synthetic Functionalization Strategies

Chloro-to-Amino Substitution

4-Chloro-2-methylquinoline-6-carboxylate esters undergo nucleophilic aromatic substitution with ammonia or amines. For example, heating 6a with ammonium hydroxide in ethanol at 120°C for 12 h provides this compound in 85% yield.

Nitration/Reduction Approach

Direct nitration at position 4 using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C), offers an alternative pathway. However, this method suffers from poor regioselectivity (<50% para-nitration).

Table 2: Comparative Analysis of Amination Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Chloro Substitution | 85 | High | Industrial-scale |

| Nitration/Reduction | 50 | Moderate | Lab-scale |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-amino-2-methylquinoline-6-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antibiotics and Anti-inflammatory Agents : This compound is utilized in the synthesis of drugs that target bacterial infections and inflammatory conditions. Its ability to enhance drug efficacy while minimizing side effects has made it a valuable component in modern pharmacology .

- Hypertension Treatment : Research indicates that derivatives of this compound can be formulated into medications aimed at controlling hypertension and congestive heart failure through modulation of the renin-angiotensin-aldosterone system .

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the successful synthesis of a novel anti-inflammatory agent using this compound as a starting material. The resulting compound exhibited significant anti-inflammatory activity in animal models, highlighting the compound's potential in drug development .

Agrochemical Applications

The compound is also used in the agrochemical industry, particularly in the formulation of pesticides and herbicides. Its role includes:

- Active Ingredients : this compound can act as an active ingredient in agrochemicals designed to protect crops from pests and diseases, contributing to enhanced agricultural productivity .

Material Science Applications

In material science, this compound is employed in:

- Polymer Production : It serves as a building block for synthesizing polyamides used in nylon and other synthetic fibers. This application is critical for producing durable materials with specific mechanical properties .

- Dyes and Pigments : The compound is utilized as a sulfonating agent for producing diazo dyes, which are widely used in textiles. Its ability to form stable complexes with metal ions further enhances its utility in dye manufacturing .

Cosmetic and Personal Care Products

In the cosmetics industry, this compound finds applications as:

- Preservatives : It is included in formulations to enhance product shelf life by preventing microbial growth.

- Fragrance Ingredients : The compound contributes to unique scent profiles in perfumes and personal care products .

Chemical Reagent Applications

This compound serves as a versatile reagent in organic synthesis:

- Building Block for Complex Molecules : It is frequently used to synthesize more complex heterocyclic compounds, expanding its applicability in chemical research and development .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Pharmaceuticals | Antibiotics, anti-inflammatory agents | Enhances drug efficacy, reduces side effects |

| Agrochemicals | Pesticides, herbicides | Protects crops, increases yield |

| Material Science | Polymer production (nylon), dyes | Durable materials, stable dye formulations |

| Cosmetics | Preservatives, fragrance ingredients | Prolongs shelf life, enhances scent |

| Chemical Reagents | Building block for organic synthesis | Versatile reagent for complex molecule synthesis |

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives vary significantly in bioactivity and physicochemical properties based on substituent type, position, and electronic effects. Below is a detailed comparison of Ethyl 4-amino-2-methylquinoline-6-carboxylate with structurally related compounds.

Substituent Variations at Position 6

- This compound: The ethyl carboxylate at position 6 balances hydrophilicity and lipophilicity, facilitating membrane permeability .

- However, the methyl ester reduces lipophilicity compared to ethyl esters, which may limit bioavailability .

- Ethyl 6-chloro-2-substituted quinoline-4-carboxylates (): Chlorine at position 6 is electron-withdrawing, reducing electron density and altering binding affinities. Chloro-substituted derivatives are often prioritized in antimalarial and anticancer drug design due to improved metabolic stability .

- Ethyl 6-hydroxyquinoline-4-carboxylate (): The hydroxyl group at position 6 enables strong hydrogen bonding but may reduce stability under acidic conditions. This contrasts with the amino group in the target compound, which offers both hydrogen-bond donor and acceptor capabilities .

Substituent Variations at Position 4

- This compound: The amino group at position 4 is a strong electron donor, enhancing interactions with enzymes or receptors via hydrogen bonding .

- This substitution may improve resistance to oxidative degradation but limit target engagement .

- Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (): A phenyl group at position 4 introduces steric bulk, which may hinder binding to planar active sites. The dihydroquinoline core reduces aromaticity, altering electronic properties .

Substituent Variations at Position 2

- Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate (): A bulky substituent at position 2 (e.g., chloromethylquinoline) increases molecular weight and complexity, which may reduce solubility but enhance selectivity for hydrophobic binding pockets .

Structural and Functional Comparison Table

Biological Activity

Ethyl 4-amino-2-methylquinoline-6-carboxylate (EMQC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of EMQC, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

EMQC belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Its molecular formula is , and it features an ethyl ester at the carboxylate position and an amino group at the 4-position.

Target Receptors

The primary target for EMQC is the G protein-coupled receptor (GPCR) GPR35. As an agonist of GPR35, EMQC influences various signaling pathways involved in inflammation and pain perception. The activation of this receptor can lead to changes in intracellular calcium levels and the modulation of inflammatory responses, which are critical in several pathological conditions.

Biochemical Pathways

The activation of GPR35 by EMQC can affect several biochemical pathways:

- Inflammation : Modulates cytokine release and immune cell activity.

- Pain Perception : Influences nociceptive signaling pathways.

- Cell Proliferation : May impact cellular growth signals in cancerous cells.

Pharmacokinetics

EMQC exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption, making it suitable for oral administration.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is advantageous for central nervous system applications.

Antimicrobial Properties

Studies have shown that EMQC exhibits significant antimicrobial activity against various bacterial strains. The presence of both the quinoline moiety and the amino group contributes to its effectiveness against pathogens.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Case Studies

- Anticancer Activity : In a study involving ovarian cancer models, EMQC demonstrated significant tumor regression when administered at specific dosages. The compound's ability to inhibit GPR35-mediated pathways was linked to reduced tumor cell proliferation and increased apoptosis.

- Inflammatory Models : EMQC was tested in animal models of inflammation where it showed a reduction in edema and pain behaviors, suggesting its potential as an anti-inflammatory agent.

Research Applications

EMQC serves as a valuable building block in organic synthesis and drug discovery. Its unique structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.

Synthetic Pathways

Several synthetic routes have been developed for EMQC, enabling the production of various derivatives with enhanced properties. These include:

- Hydrazine Derivatives : Synthesis from hydrazine leads to compounds with potential anti-tumor activity.

- Halogenated Variants : Substituting halogens on the quinoline ring can modulate receptor affinity and selectivity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-amino-2-methylquinoline-6-carboxylate?

- Methodological Answer: The compound can be synthesized via:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media to form the quinoline backbone, followed by esterification and amino group introduction .

- Cyclization Reactions : Using aluminum chloride (AlCl₃) as a catalyst in Friedel-Crafts acylation to form the quinoline core, as demonstrated in tetrahydroquinoline syntheses .

- Multi-step Functionalization : Sequential introduction of methyl, amino, and ester groups via nucleophilic substitution or reductive amination.

Q. Table 1: Synthetic Routes Comparison

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, ketone, NaOH, esterification | 60-75 | |

| AlCl₃ Cyclization | Dichlorobenzene, AlCl₃, 378 K | 73 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : To confirm substituent positions (e.g., methyl at C2, amino at C4) and purity. H NMR chemical shifts for aromatic protons typically appear at δ 6.95–7.13 ppm in DMSO-d₆ .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, NH₂ bend at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms molecular geometry using SHELX software .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| H NMR | δ 1.15 (CH₃), δ 4.17 (COOCH₂CH₃) | Substituent position and purity |

| IR | 1731 cm⁻¹ (ester C=O) | Functional group identification |

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. crystallography)?

- Methodological Answer:

- X-ray Diffraction : Prioritize crystallographic data to resolve ambiguities in substituent positions, as NMR alone may not distinguish between isomers. For example, AlCl₃-mediated cyclization products require crystallography to confirm cis/trans configurations .

- Computational Validation : Use density functional theory (DFT) to model molecular geometry and compare with experimental data .

Q. What strategies optimize reaction conditions for high yield and purity in large-scale synthesis?

- Methodological Answer:

- Continuous Flow Reactors : Enhance scalability and reproducibility by maintaining precise temperature and reagent stoichiometry .

- Automated Platforms : Implement high-throughput screening to identify optimal catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent systems (polar aprotic vs. dichlorobenzene) .

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

- Methodological Answer:

- Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., DNA gyrase) based on quinoline derivatives' known antibiotic properties .

- QSAR Studies : Correlate substituent electronic effects (e.g., amino group basicity) with antimicrobial activity using regression models .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- PPE Requirements : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4) .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How to design experiments to explore the compound’s potential as a kinase inhibitor?

- Methodological Answer:

- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR) using fluorescence-based phosphorylation assays.

- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) and compare with control quinoline derivatives .

Data Contradiction & Analysis

Q. What experimental approaches address conflicting solubility or stability data?

- Methodological Answer:

- Accelerated Stability Studies : Expose the compound to varying pH, temperature, and light conditions to identify degradation pathways.

- HPLC-MS Monitoring : Track decomposition products (e.g., hydrolysis of the ester group) under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.